

Butyl benzoate physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl Benzoate*

Cat. No.: *B1668117*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Butyl Benzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **butyl benzoate**. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for formulation, synthesis, and analytical applications.

Chemical Identity and Structure

Butyl benzoate, with the CAS number 136-60-7, is the ester formed from the condensation of benzoic acid and n-butanol.[\[1\]](#)[\[2\]](#) Its chemical structure consists of a benzene ring attached to a carboxyl group, which is esterified with a butyl group.

Molecular Formula: $C_{11}H_{14}O_2$ [\[2\]](#)[\[3\]](#)

Synonyms: Benzoic acid n-butyl ester, n-**Butyl benzoate**[\[3\]](#)[\[4\]](#)

Quantitative Physicochemical Data

The key physicochemical properties of **butyl benzoate** are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	178.23 g/mol	[2] [3]
Appearance	Colorless to light yellow viscous, oily liquid	[2] [3] [5]
Odor	Mild, sweet, and balsamic	[2]

Table 2: Thermal and Physical Properties

Property	Value	Conditions	Reference(s)
Melting Point	-22 °C	760.00 mm Hg	[1] [2] [3]
Boiling Point	249 - 250 °C	760.00 mm Hg	[1] [2] [3]
Density	1.010 g/cm ³	at 25 °C	[2] [3]
Vapor Pressure	0.022 mmHg	at 25.00 °C (estimated)	[2] [6]
Vapor Density	6.1	(Air = 1)	[6]
Flash Point	106.11 °C	Closed Cup	[2] [6]

Table 3: Optical and Solubility Properties

Property	Value	Conditions	Reference(s)
Refractive Index	1.49500 to 1.49900	at 20.00 °C	[6]
Water Solubility	Practically insoluble (34.1 mg/L)	at 20 °C	[2] [5]
Solubility in Organic Solvents	Soluble	In alcohol, ether, and acetone	[4] [5]

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of **butyl benzoate**. These protocols are based on standard laboratory techniques for organic liquids.

Determination of Boiling Point

The boiling point of **butyl benzoate** can be determined using the Thiele tube method, which is suitable for small sample volumes.[\[7\]](#)[\[8\]](#)

Methodology:

- A small amount of **butyl benzoate** (a few milliliters) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[\[7\]](#)
- The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and form a steady stream of bubbles.
- The heat source is then removed, and the liquid is allowed to cool.
- The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[\[8\]](#) This occurs when the vapor pressure of the **butyl benzoate** equals the atmospheric pressure.[\[7\]](#)

Determination of Melting Point (Freezing Point)

For a substance that is liquid at room temperature like **butyl benzoate**, the melting point is often referred to as the freezing point. This can be determined by cooling the substance until it solidifies.

Methodology:

- A sample of **butyl benzoate** is placed in a small test tube.
- A thermometer is immersed in the liquid.
- The test tube is placed in a cooling bath (e.g., an ice-salt mixture).
- The sample is slowly cooled while being gently stirred.
- The temperature is recorded at regular intervals.
- The freezing point is the temperature at which the liquid solidifies, which is observed as a plateau in the cooling curve.

Measurement of Density

The density of liquid **butyl benzoate** can be determined using a pycnometer or by the gravimetric buoyancy method.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Methodology (using a pycnometer):

- A clean, dry pycnometer of a known volume is weighed empty.
- The pycnometer is then filled with **butyl benzoate**, ensuring no air bubbles are trapped.
- The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.
- The pycnometer is then weighed again.
- The mass of the **butyl benzoate** is calculated by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the **butyl benzoate** by the known volume of the pycnometer.[\[10\]](#)

Determination of Flash Point

The flash point of **butyl benzoate** is determined using a closed-cup tester, such as the Pensky-Martens apparatus, as per ASTM D93 standard.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- A sample of **butyl benzoate** is placed in the test cup of the Pensky-Martens apparatus.
- The sample is heated at a slow, constant rate while being stirred.
- An ignition source is directed into the cup at regular temperature intervals.
- The flash point is the lowest temperature at which the vapors above the liquid ignite upon the application of the ignition source.[\[13\]](#)[\[14\]](#)

Measurement of Refractive Index

The refractive index of **butyl benzoate** is measured using a refractometer, such as an Abbe refractometer.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Methodology:

- The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[\[16\]](#)[\[17\]](#)
- A few drops of **butyl benzoate** are placed on the surface of the lower prism.
- The prisms are closed, and the light source is adjusted.
- The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[\[16\]](#)
- The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

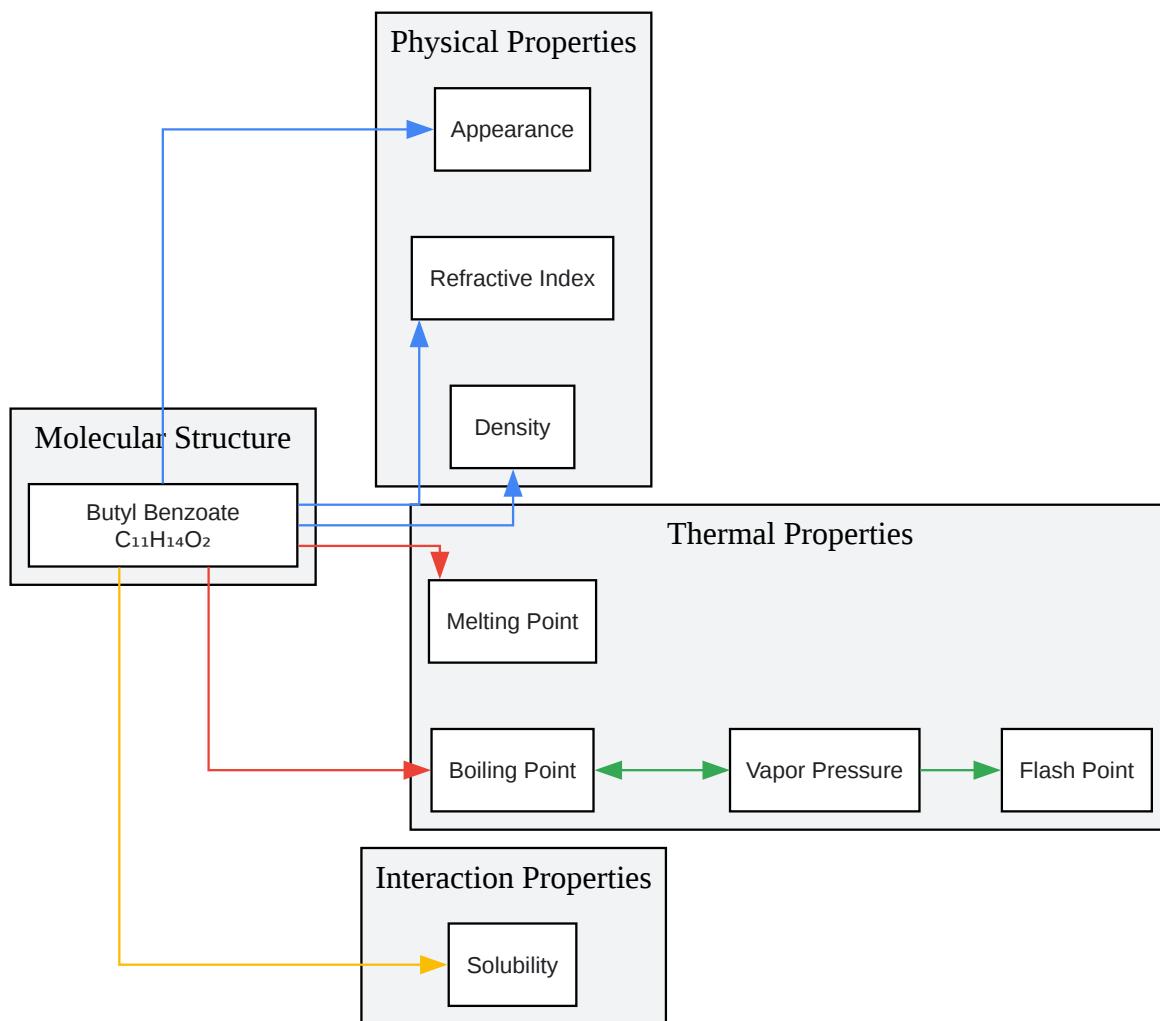
Determination of Solubility

Qualitative Solubility: To determine the solubility in various organic solvents, a small amount of **butyl benzoate** is added to a test tube containing the solvent (e.g., ethanol, ether, acetone). The mixture is agitated, and the miscibility is observed.

Quantitative Solubility: A static equilibrium method can be used for quantitative determination.

Methodology:

- An excess amount of **butyl benzoate** is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
- The saturated solution is then filtered to remove the undissolved solute.
- The concentration of **butyl benzoate** in the filtrate is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).


Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of **butyl benzoate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.[19][20][21]
- Infrared (IR) Spectroscopy: The IR spectrum of **butyl benzoate** will show characteristic absorption bands for the ester carbonyl group (C=O) and the aromatic ring.[22]
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of **butyl benzoate**, aiding in its identification.[19][22]

Logical Relationships of Physicochemical Properties

The physicochemical properties of **butyl benzoate** are interconnected and influence its behavior and applications. The following diagram illustrates these relationships.

[Click to download full resolution via product page](#)

Caption: Interrelationships of **Butyl Benzoate**'s Physicochemical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Butyl benzoate(136-60-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. n-Butyl Benzoate [drugfuture.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. mt.com [mt.com]
- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 14. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 15. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 16. youtube.com [youtube.com]
- 17. davjalandhar.com [davjalandhar.com]
- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 19. spectrabase.com [spectrabase.com]
- 20. Butyl benzoate(136-60-7) 13C NMR [m.chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. Butyl Benzoate | C11H14O2 | CID 8698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Butyl benzoate physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1668117#butyl-benzoate-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com